IR415

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

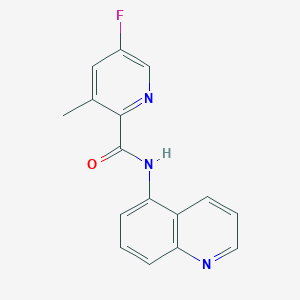

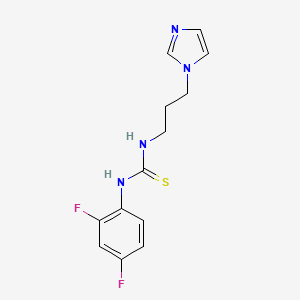

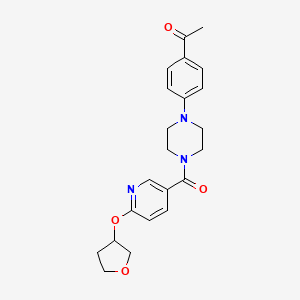

IR415, également connu sous le nom de N-(2,4-difluorophényl)-N’-[3-(1H-imidazol-1-yl)propyl]-thiourée, est un agent antiviral puissant contre le virus de l'hépatite B (VHB). Il interagit sélectivement avec la protéine X du virus de l'hépatite B (HBx) et bloque la suppression de l'interférence ARN médiée par le VHB. Ce composé a montré un potentiel significatif dans l'inhibition de la réplication du VHB en inversant l'effet inhibiteur de la protéine HBx sur l'activité de l'endoribonucléase Dicer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'IR415 implique la réaction de la 2,4-difluoroaniline avec l'isothiocyanate de 3-(1H-imidazol-1-yl)propyle. La réaction est généralement réalisée dans un solvant organique tel que le diméthylsulfoxyde (DMSO) dans des conditions de température contrôlées. Le produit est ensuite purifié par chromatographie liquide haute performance (CLHP) pour atteindre une pureté supérieure à 98% .

Méthodes de production industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour assurer une qualité et un rendement constants. Le produit final est soumis à des mesures rigoureuses de contrôle qualité, notamment la CLHP et la spectrométrie de masse, pour confirmer sa pureté et son identité .

Analyse Des Réactions Chimiques

Types de réactions

L'IR415 subit principalement des réactions de substitution en raison de la présence du groupe thiourée. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courantes

Réactions de substitution : Les réactifs courants comprennent les halogénures d'alkyle et les chlorures d'acyle. Les réactions sont généralement réalisées en présence d'une base telle que la triéthylamine.

Réactions d'oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réactions de réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium sont couramment utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les halogénures d'alkyle peuvent produire des dérivés N-alkylés de l'this compound .

Applications de la recherche scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la virologie, de la biologie moléculaire et de la chimie médicinale.

Virologie : L'this compound est largement utilisé dans les études liées au VHB en raison de sa capacité à inhiber la réplication du VHB en ciblant la protéine HBx

Biologie moléculaire : Le composé est utilisé pour étudier les mécanismes d'interférence ARN et le rôle de l'endoribonucléase Dicer dans le silençage des gènes.

Chimie médicinale : L'this compound sert de composé chef de file pour le développement de nouveaux agents antiviraux ciblant le VHB.

Industrie : Le composé est utilisé dans le développement de tests diagnostiques et de formulations thérapeutiques pour le VHB.

Mécanisme d'action

L'this compound exerce ses effets en interagissant sélectivement avec la protéine HBx, un suppresseur viral des défenses de l'hôte. Le composé bloque la suppression de l'interférence ARN médiée par le VHB et inverse l'effet inhibiteur de la protéine HBx sur l'activité de l'endoribonucléase Dicer. Cela conduit à la restauration du silençage basé sur l'interférence ARN des gènes viraux, inhibant ainsi la réplication du VHB .

Applications De Recherche Scientifique

IR415 has a wide range of applications in scientific research, particularly in the fields of virology, molecular biology, and medicinal chemistry.

Virology: This compound is extensively used in studies related to HBV due to its ability to inhibit HBV replication by targeting the HBx protein

Molecular Biology: The compound is used to study RNA interference mechanisms and the role of the dicer endoribonuclease in gene silencing.

Medicinal Chemistry: This compound serves as a lead compound for the development of new antiviral agents targeting HBV.

Industry: The compound is used in the development of diagnostic assays and therapeutic formulations for HBV.

Mécanisme D'action

IR415 exerts its effects by selectively interacting with the HBx protein, a viral suppressor of host defenses. The compound blocks HBV-mediated RNA interference suppression and reverses the inhibitory effect of the HBx protein on the activity of the dicer endoribonuclease. This leads to the restoration of RNA interference-based silencing of viral genes, thereby inhibiting HBV replication .

Comparaison Avec Des Composés Similaires

L'IR415 est unique dans son interaction sélective avec la protéine HBx et sa capacité à bloquer la suppression de l'interférence ARN médiée par le VHB. Des composés similaires comprennent :

Coclauril : Un autre agent antiviral avec un mécanisme d'action différent.

RG7834 : Un composé qui cible la réplication du VHB par une voie différente.

Osalmid : Un agent antiviral ayant un spectre d'activité plus large

L'this compound se distingue par sa haute sélectivité et sa puissance contre le VHB, ce qui en fait un outil précieux dans la recherche antivirale et le développement de médicaments.

Propriétés

IUPAC Name |

1-(2,4-difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N4S/c14-10-2-3-12(11(15)8-10)18-13(20)17-4-1-6-19-7-5-16-9-19/h2-3,5,7-9H,1,4,6H2,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSBPLFMLHNMPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=S)NCCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-phenylacetamide](/img/structure/B2907719.png)

![2-(Tert-butyl) 1,1-diethyl 2-{[4-(4-methoxyphenoxy)benzyl]amino}-1,1,2-ethanetricarboxylate](/img/structure/B2907726.png)

![3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2907732.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2907733.png)

![5-Dimethylphosphoryl-1-oxaspiro[2.5]octane](/img/structure/B2907734.png)